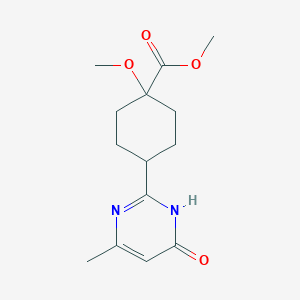

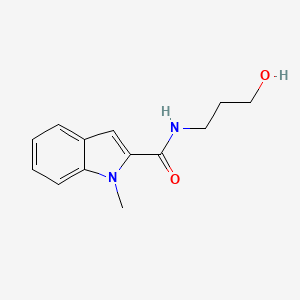

Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

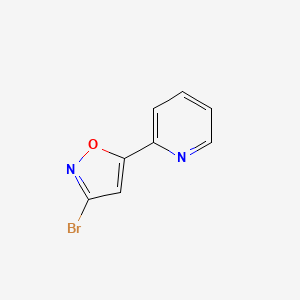

Methyl-4-(4-Hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexancarboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrimidinring mit einem Cyclohexanring kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4-(4-Hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexancarboxylat umfasst in der Regel mehrere Schritte:

Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion synthetisiert werden, die eine β-Dicarbonylverbindung und ein Amid beinhaltet.

Bildung des Cyclohexanrings: Der Cyclohexanring wird durch eine Diels-Alder-Reaktion eingeführt, bei der ein Dien mit einem Dienophil reagiert.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Methanol in Gegenwart eines sauren Katalysators.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren umfassen, um eine präzise Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und Reaktantenkonzentrationen, zu gewährleisten. Dieses Verfahren erhöht den Ertrag und die Reinheit und senkt gleichzeitig die Produktionskosten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung von Ketonen oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen führt.

Substitution: Nucleophile Substitutionsreaktionen können am Pyrimidinring stattfinden, wobei Nucleophile die Abgangsgruppen wie Halogenide ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid in wässrigen oder alkoholischen Lösungen.

Hauptprodukte, die gebildet werden

Oxidation: Ketone, Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Pyrimidine.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Herstellung verschiedener chemischer Bibliotheken für die Medikamentenforschung.

Biologie

In der biologischen Forschung wird Methyl-4-(4-Hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexancarboxylat auf sein Potenzial als Enzyminhibitor untersucht. Seine Fähigkeit, mit bestimmten Enzymen zu interagieren, macht es zu einem Kandidaten für die Entwicklung neuer Therapeutika.

Medizin

In der Medizin wird diese Verbindung auf ihre potenzielle Verwendung bei der Behandlung verschiedener Krankheiten untersucht. Ihre einzigartige Struktur ermöglicht es ihr, mit biologischen Zielstrukturen auf eine Weise zu interagieren, die anderen Verbindungen nicht möglich ist, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.

Industrie

Im Industriesektor wird diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet. Ihre einzigartigen Eigenschaften machen sie für Anwendungen in Beschichtungen, Klebstoffen und Polymeren geeignet.

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-(4-Hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexancarboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung bindet an diese Zielstrukturen, verändert deren Aktivität und führt zu verschiedenen biologischen Wirkungen. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-4-(4-Hydroxy-6-methyl-pyrimidin-2-yl)-cyclohexancarboxylat

- Methyl-4-(4-Hydroxy-6-methyl-pyrimidin-2-yl)-1-hydroxy-cyclohexancarboxylat

- Methyl-4-(4-Hydroxy-6-methyl-pyrimidin-2-yl)-1-ethoxy-cyclohexancarboxylat

Einzigartigkeit

Methyl-4-(4-Hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexancarboxylat zeichnet sich durch seine Methoxygruppe am Cyclohexanring aus. Diese funktionelle Gruppe kann die Reaktivität, Löslichkeit und Interaktion der Verbindung mit biologischen Zielstrukturen beeinflussen, was sie im Vergleich zu ähnlichen Verbindungen einzigartig macht.

Eigenschaften

Molekularformel |

C14H20N2O4 |

|---|---|

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

methyl 1-methoxy-4-(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H20N2O4/c1-9-8-11(17)16-12(15-9)10-4-6-14(20-3,7-5-10)13(18)19-2/h8,10H,4-7H2,1-3H3,(H,15,16,17) |

InChI-Schlüssel |

WLQDQNXXXPUSAY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)NC(=N1)C2CCC(CC2)(C(=O)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)